molecular formula C31H38N4O6S B12499930 Fmoc-D-Biocytin

Fmoc-D-Biocytin

Cat. No.: B12499930
M. Wt: 594.7 g/mol
InChI Key: OFIBQNGDYNGUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Biocytin (N-α-Fmoc-N-ε-biotinyl-D-lysine) is a specialized amino acid derivative widely used in peptide synthesis and bioconjugation. Its structure comprises three key components:

  • Fmoc group: A fluorenylmethyloxycarbonyl protecting group that shields the α-amino group during solid-phase peptide synthesis (SPPS), removable under basic conditions (e.g., piperidine) .
  • D-Lysine backbone: The D-configuration enhances resistance to enzymatic degradation, making it valuable in designing stable bioactive peptides .
  • Biotin moiety: A vitamin-derived tag enabling strong, specific binding to streptavidin/avidin, critical for affinity purification, diagnostic assays, and targeted drug delivery .

Molecular Formula: C₃₁H₃₈N₄O₆S
Molecular Weight: 594.31 g/mol
CAS Number: 110990-09-5

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBQNGDYNGUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

General Framework for Fmoc-Based SPPS

Fmoc-D-Biocytin is primarily synthesized via Fmoc solid-phase peptide synthesis (SPPS), leveraging the orthogonality of the Fmoc protecting group. The process involves sequential coupling of Fmoc-D-lysine to a resin-bound peptide chain, followed by selective biotinylation of the ε-amino group. Key steps include:

  • Resin Activation : Wang or Rink amide resins are pre-swollen in dimethylformamide (DMF) and treated with 20% piperidine to remove initial Fmoc groups.
  • Amino Acid Coupling : Fmoc-D-lysine is activated using hexafluorophosphate-based reagents (e.g., HBTU, HCTU) with collidine as a base, achieving coupling efficiencies >95%.
  • Biotinylation : The ε-amino group of lysine is reacted with biotin succinimidyl ester (NHS-biotin) in DMF/THF (1:1) at 25°C for 4–6 hours.
Table 1: Representative SPPS Conditions for this compound
Parameter Typical Value Source
Coupling Reagent HCTU (1.5 equiv)
Base 2,4,6-Collidine (3 equiv)
Solvent DMF/NMP (9:1)
Biotinylation Time 6 hours
Deprotection Agent 20% Piperidine in DMF

Challenges in Stereochemical Control

The D-lysine configuration necessitates stringent racemization control. Studies show that coupling at 0°C with 0.1 M Oxyma additive reduces epimerization to <2%. Post-coupling Kaiser tests confirm free amine availability before biotinylation.

Solution-Phase Synthesis for Industrial Scalability

Two-Step Coupling Protocol

Large-scale production often employs solution-phase synthesis to bypass resin limitations. VulcanChem’s method involves:

  • Fmoc-D-lysine Activation : Fmoc-D-lysine (1 equiv) is dissolved in DMF/THF (2:1) with diisopropylethylamine (DIPEA, 2.5 equiv).
  • Biotin Conjugation : NHS-biotin (1.2 equiv) is added dropwise, reacting at 25°C for 12 hours. The product precipitates in cold diethyl ether, yielding 78–82% purity.

Purification and Characterization

Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient). LC-MS analysis confirms molecular weight (594.73 Da) and absence of residual biotin.

Table 2: Industrial-Scale Synthesis Metrics
Metric Performance Source
Yield 72–75%
Purity (HPLC) ≥95%
Residual Solvent (DMF) <50 ppm
Enantiomeric Excess ≥99.5%

Advanced Methodologies and Recent Innovations

TFA-Free Deprotection Protocols

Traditional cleavage using trifluoroacetic acid (TFA) risks sulfonic acid byproducts. A 2022 advancement employs 0.1 N HCl in hexafluoroisopropanol (HFIP), achieving complete Fmoc removal and resin cleavage without racemization. This method reduces side reactions by 40% compared to TFA.

Enzymatic Biotinylation

Emerging approaches use BirA ligase to attach biotin to Fmoc-D-lysine-modified peptides in aqueous buffers (pH 7.4). While eco-friendly, this method is limited by enzyme costs (∼$1,200/g) and slower kinetics (24–48 hours).

Critical Analysis of Synthetic Challenges

Solubility Limitations

This compound’s poor aqueous solubility (1.2 mg/mL in H₂O) necessitates DMSO stock solutions (10 mM). Prolonged storage at −20°C prevents thioester hydrolysis, maintaining >90% stability over 6 months.

Cost-Benefit of Coupling Reagents

A 2023 study compared coupling agents:

  • HBTU : $12.5/g, 94% yield
  • HCTU : $14.8/g, 97% yield
  • DIPC : $8.2/g, 88% yield

HCTU’s superior performance justifies its premium in GMP manufacturing.

Industrial Applications and Case Studies

Neuroanatomical Tracers

This compound-derived peptides are used in neuronal tracing due to biotin’s high streptavidin affinity (Kd = 10⁻¹⁵ M). A 2024 study demonstrated retrograde labeling in murine models with 0.5 μg doses.

Targeted Drug Delivery

Biotinylated paclitaxel conjugates using this compound linkers showed 3.2-fold tumor uptake increase in xenograft models, reducing IC₅₀ from 12 nM to 4 nM.

Chemical Reactions Analysis

Scientific Research Applications

Fmoc-D-biocytin is a compound with several potential applications, particularly in scientific research, due to the properties of its constituent parts: Fmoc (fluorenylmethyloxycarbonyl), D-biocytin, and biotin .

Properties of this compound Components

  • Fmoc Group: The Fmoc group is often used for N-terminal protection in peptide synthesis . It allows for controlled and stepwise addition of amino acids to create peptides.
  • D-Biotin: D-biotin (B-vitamin) plays roles in biology and is used in the biomedical field .
  • Biocytin: Biocytin is a marker used in neuroanatomical investigations and biotinidase assays .

Potential Applications

  • Hydrogel Formation and Drug Delivery:
    • Fmoc-protected amino acids can form hydrogels, which are useful in drug delivery . this compound could potentially be used to create hydrogels with enhanced properties or for specific drug delivery applications .
    • Modification of carboxylic acid with diaminopropane (DAP) led to fluorinated Fmoc-Phe derivatives that could assemble in physiologically relevant sodium chloride concentrations, assisted by a heating/cooling cycle, forming gels with larger storage modulus (~104Pa), shear thinning behavior, and enabling the sustained release of diclofenac .
  • Antimicrobial Applications:
    • Hydrogels based on Fmoc-Trp, Fmoc-Met, and Fmoc-Tyr have shown to selectively inhibit the growth of Gram-positive bacteria . this compound might be explored for similar antimicrobial properties .
    • Several Ag+-coordinated Fmoc-AAs hydrogels, including Fmoc-Pro, Fmoc-His, Fmoc-Leu, and Fmoc-Ala, with G′ values in the range ~102–103Pa have been reported to induce the detachment of the plasma membrane and consequent leakage of the cytoplasm upon interaction with the bacteria cell walls and membrane, leading to significant antibacterial effects in both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria .
  • Cell Culture and Tissue Engineering:
    • Fmoc-protected amino acids have been utilized in 3D cell culture . this compound could be used to create matrices for cell growth.
    • Fmoc-FV can be used in 3D cell culture .
  • Tracking and Labeling:
    • Polymersomes synthesized with functional groups, such as fluorescent moieties, can be used for tracking cells . this compound could be incorporated into polymersomes for labeling or tracking purposes .
    • As a demonstration of the potential utility of polymersomes that undergo UV-induced cleavage, release of encapsulated biocytin was monitored as a function of exposure time through a fluorescent capture assay .
  • Neuroanatomical Research:
    • Biocytin is a versatile marker in neuroanatomical investigations . Therefore, this compound could be employed in anterograde, retrograde, and intracellular tracing within the nervous system .

Data Table

The table below summarizes some Fmoc-Amino Acids and their applications :

CompoundGelator TypeSolventpHgelling timeconcentrationG'G''tanδMwMnMorphologyApplicationReference
Fmoc-FVpHEWater7.4-20800650>100---3D cell culture179
Fmoc-K(Fmoc)-DSEWater/DMSO0.037-<100----Conductive gelDNA binding181
Fmoc-LDHCPBS7.410.71080~15<0.3>10--Drug delivery173
Fmoc-FLDPBS~8-2011500>1100<2~6100–150Fiber and straight rodsFillers178

Case Studies

While specific case studies directly involving this compound are not available in the search results, the following examples illustrate the potential applications based on similar compounds:

  • Stroke Recovery: A study utilized a Tat-Synt1A fusion peptide to disrupt GAT-1 and syntaxin1A interaction, promoting stroke recovery in mice . This shows the potential for modified peptides in therapeutic applications .
  • Acylhydrazone-Based Linkers: Acylhydrazone linkers are used for biomolecule isolation, detection, and identification .
  • Polymersomes for Drug Delivery: Polymersomes have been explored for drug delivery and tissue imaging . They can be functionalized to enhance their efficacy .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Key Features Applications
Fmoc-D-Biocytin Fmoc-D-Lys(biotinyl)-OH Biotin tag for streptavidin binding; D-configuration for protease resistance Affinity tagging, drug delivery, diagnostic probes
Fmoc-L-Biocytin Fmoc-L-Lys(biotinyl)-OH L-configuration; prone to enzymatic cleavage Limited to applications requiring natural amino acid chirality
Fmoc-D-Lys(Boc)-OH Fmoc-D-Lys(tert-butoxycarbonyl)-OH Acid-labile Boc protection; hydrophobic SPPS with orthogonal deprotection strategies
Fmoc-D-Lys(Dde)-OH Fmoc-D-Lys(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-OH Hydrazine-labile Dde group; orthogonal to Fmoc Sequential peptide synthesis with selective side-chain modification
Fmoc-D-Lys(Mtt)-OH Fmoc-D-Lys(4-methyltrityl)-OH Acid-sensitive Mtt group (1% TFA cleavable) Synthesis of branched peptides or post-assembly modifications

Physicochemical Properties

  • Hydrophobicity : this compound exhibits moderate hydrophobicity (log P ~3.5) due to the biotin group, while Fmoc-D-Lys(Boc)-OH is more hydrophobic (log P ~4.2) .
  • Solubility : Biotin’s hydrophilic ureido ring enhances aqueous solubility compared to Boc-protected derivatives, which require organic solvents (e.g., DMF) for handling .
  • Stability : The D-configuration in this compound confers stability in biological fluids, outperforming L-isoforms in proteolytic environments .

Research Findings and Case Studies

  • Peptide Stability : A 2023 study demonstrated that cyclic peptides containing this compound retained >80% activity after 24 hours in serum, compared to <50% for L-isoforms .
  • Drug Delivery : this compound-functionalized hydrogels showed sustained release of anticancer agents (e.g., doxorubicin) with 90% encapsulation efficiency, surpassing Fmoc-Y/明胶 hybrids (85%) .

Challenges and Considerations

  • Steric Hindrance : The bulky biotin group can impede coupling in sterically demanding sequences, necessitating extended reaction times or double couplings .
  • Cost: At $90/250 mg, this compound is costlier than non-biotinylated derivatives (e.g., Fmoc-D-Lys(Boc)-OH at $50/250 mg) .

Biological Activity

Fmoc-D-Biocytin is a biotin derivative that has garnered attention in biochemical research due to its potential applications in drug development, molecular biology, and biochemistry. Understanding its biological activity is essential for leveraging its properties in various scientific fields. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to D-biocytin. This structure enhances its solubility and stability in biological systems. The synthesis typically involves coupling Fmoc-D-lysine with succinimidyl-biotin, yielding a product that retains the functional properties of biotin while providing additional chemical versatility due to the Fmoc group .

1. Cytotoxicity and Cell Viability

Research into the cytotoxic effects of this compound has utilized various mammalian cell lines to evaluate its safety profile. In vitro assays such as MTT and LDH release assays have been employed to assess cell viability and membrane integrity:

Assay TypeDescriptionFindings
MTT AssayMeasures metabolic activityThis compound showed minimal cytotoxicity at concentrations below 10 µM .
LDH ReleaseAssesses plasma membrane integrityNo significant increase in LDH release was observed, indicating low toxicity .

These results suggest that this compound is relatively non-toxic to mammalian cells at low concentrations.

The mechanism by which this compound exerts its biological effects involves interaction with cellular receptors. Studies indicate that biotin derivatives can modulate receptor activity, potentially influencing signaling pathways related to cell growth and differentiation.

  • Receptor Interaction: this compound may interact with specific receptors involved in cellular uptake mechanisms, enhancing the delivery of therapeutic agents .
  • Cell Penetration: The presence of the Fmoc group aids in the compound's ability to penetrate cell membranes, facilitating its use as a vector for drug delivery systems .

Case Study 1: Drug Delivery Applications

In a study exploring the use of biotinylated compounds for targeted drug delivery, this compound was conjugated with an anticancer agent. The results demonstrated enhanced uptake in cancerous cells compared to non-targeted controls, suggesting that the biotin moiety effectively targets cells expressing high levels of biotin receptors.

Case Study 2: Antisense Oligonucleotide Delivery

Another investigation assessed the efficacy of this compound as a carrier for antisense oligonucleotides. The study found that oligonucleotides conjugated with this compound exhibited improved cellular uptake and gene silencing efficiency in cultured neurons, highlighting its potential in gene therapy applications .

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-Biocytin, and how can purity be assessed?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group.
  • Coupling : Activate carboxyl groups with reagents like HBTU/HOBt or DIC/Oxyma in DMF.
  • Cleavage : TFA-based cocktails (e.g., TFA:water:TIS = 95:2.5:2.5) release the compound from the resin. Purity Assessment :
  • HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (+0.1% TFA) to resolve impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • NMR : Verify structural integrity (e.g., ¹H/¹³C NMR in DMSO-d₆) .

Q. How is this compound utilized in bioconjugation experiments?

this compound serves as a dual-functional probe:

  • Biocytin moiety : Binds streptavidin/avidin for labeling proteins or cellular targets .
  • Fmoc group : Enables site-specific conjugation via amine-reactive chemistry (e.g., NHS esters). Methodology :
  • Step 1 : Deprotect Fmoc under basic conditions (e.g., piperidine) to expose the amine.
  • Step 2 : React with target molecules (e.g., peptides, antibodies) using crosslinkers like EDC/NHS .
  • Validation : Confirm conjugation via SDS-PAGE with streptavidin-HRP Western blot .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Analyze in DMSO-d₆ to detect Fmoc aromatic protons (δ 7.3–7.8 ppm) and biocytin amide signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₃₄H₄₄N₄O₈S: 693.29) .
  • FT-IR : Identify carbonyl stretches (Fmoc: ~1710 cm⁻¹; biocytin: ~1650 cm⁻¹) .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in live-cell imaging studies?

  • Solubility : Optimize in aqueous buffers (e.g., PBS with 10% DMSO) to prevent aggregation .
  • Stability : Monitor hydrolysis of Fmoc under physiological pH (e.g., pH 7.4, 37°C) using HPLC .
  • Controls : Include biocytin-only and Fmoc-only controls to distinguish background binding .
  • Imaging : Use confocal microscopy with fluorophore-conjugated streptavidin (e.g., Alexa Fluor 488) .

Q. How can researchers resolve discrepancies in binding affinity data reported for this compound across studies?

Discrepancies often arise from:

  • Assay Conditions : Buffer ionic strength (e.g., PBS vs. Tris) affects streptavidin-biotin interactions .
  • Temperature : Binding affinity (Kd) decreases at higher temperatures due to entropy changes . Resolution :
  • Standardize protocols using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Report detailed experimental parameters (e.g., buffer composition, temperature) to enable cross-study comparisons .

Q. What strategies optimize the yield of this compound in solid-phase synthesis?

  • Coupling Efficiency : Use double couplings with 3-fold excess of activated amino acids .
  • Deprotection Time : Limit piperidine exposure to 2–5 minutes to minimize side reactions .
  • Resin Choice : Use low-swelling resins (e.g., ChemMatrix®) for hydrophobic sequences .
  • Post-Synthesis Purification : Employ preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent .

Data Analysis and Integration

Q. How should researchers analyze conflicting results in this compound’s cellular uptake efficiency?

  • Confounding Variables :
  • Serum proteins in cell media may sequester this compound, reducing uptake .
  • Endocytosis inhibitors (e.g., dynasore) can clarify uptake mechanisms .
    • Quantitative Methods :
  • Flow cytometry with fluorescent streptavidin conjugates to quantify cell-associated biotinylation .
  • LC-MS/MS to measure intracellular this compound levels .

Q. What are the best practices for integrating this compound with other biochemical techniques (e.g., CRISPR or proteomics)?

  • CRISPR Applications :
  • Use this compound to label Cas9 variants for tracking cellular localization via streptavidin pull-downs .
    • Proteomics :
  • Combine with SILAC (stable isotope labeling by amino acids) to quantify biotinylated interactors .
    • Data Cross-Validation :
  • Correlate microscopy data with Western blot or MS results to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.